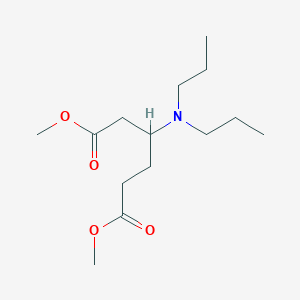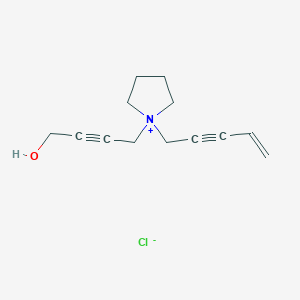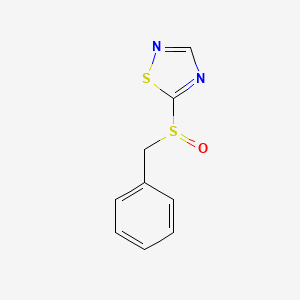
2,2',2''-Nitrilotris(5-iodophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxy-4-iodophenyl)amine is an organic compound characterized by the presence of three 2-hydroxy-4-iodophenyl groups attached to a central nitrogen atom. This compound is notable for its unique structural features, which include iodine atoms and hydroxyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-iodophenyl)amine typically involves the reaction of 2-hydroxy-4-iodoaniline with a suitable amine precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-nitrogen bonds . The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-iodophenyl)amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-hydroxy-4-iodophenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form corresponding phenylamines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenylamines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxy-4-iodophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Tris(2-hydroxy-4-iodophenyl)amine involves its interaction with molecular targets through its hydroxyl and iodine groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological activity, influencing pathways related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Tris(4-iodophenyl)amine: Similar structure but lacks hydroxyl groups.
Tris(4-bromophenyl)amine: Contains bromine instead of iodine.
Tris(4-nitrophenyl)amine: Contains nitro groups instead of hydroxyl and iodine groups.
Uniqueness: Tris(2-hydroxy-4-iodophenyl)amine is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
831220-48-5 |
|---|---|
Molekularformel |
C18H12I3NO3 |
Molekulargewicht |
671.0 g/mol |
IUPAC-Name |
2-(2-hydroxy-N-(2-hydroxy-4-iodophenyl)-4-iodoanilino)-5-iodophenol |
InChI |
InChI=1S/C18H12I3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H |
InChI-Schlüssel |
DZFSMPGBWLGHGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)O)N(C2=C(C=C(C=C2)I)O)C3=C(C=C(C=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)

![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)



